5-Amino-3-(2,5-dibromophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2,5-dibromophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,5-dibromophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dibromobenzoyl chloride with aminoguanidine to form the desired triazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2,5-dibromophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Phenyl derivatives with reduced bromine content.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2,5-dibromophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2,5-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2,5-dichlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2,5-dimethylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(2,5-dibromophenyl)-1H-1,2,4-triazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
Properties
Molecular Formula |
C8H6Br2N4 |
---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
5-(2,5-dibromophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6Br2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
PXDTVSWOUPGOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NN2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.